molecular formula C18H21N5O2S B2361920 2-(benzylthio)-N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286725-79-8

2-(benzylthio)-N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2361920
CAS No.: 1286725-79-8
M. Wt: 371.46
InChI Key: IDJFZCDSELEGGP-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research into novel synthetic methods and structural characterization of related compounds offers a foundation for understanding the potential applications of "2-(benzylthio)-N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide". For example, the synthesis of new compounds with pyrazole-acetamide derivatives has been explored for their potential in forming coordination complexes and exhibiting significant antioxidant activity (Chkirate et al., 2019) (Chkirate et al., 2019). This research highlights the compound's relevance in the development of new materials with potential biological applications.

Computational and Theoretical Studies

Theoretical parameters of newly synthesized compounds, analyzed through techniques like density functional theory (DFT), reveal insights into their molecular behavior and potential interactions with biological targets. For instance, Sebhaoui et al. (2020) conducted a study on novel 2-pyrone derivatives, providing a comparative analysis of theoretical and experimental parameters to understand their molecular interactions (Sebhaoui et al., 2020). Such studies are crucial for predicting the behavior of "this compound" in various environments and its potential as a ligand in drug discovery.

Properties

IUPAC Name

2-benzylsulfanyl-N-[5-(5-methyl-1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-12(2)23-13(3)9-15(22-23)17-20-21-18(25-17)19-16(24)11-26-10-14-7-5-4-6-8-14/h4-9,12H,10-11H2,1-3H3,(H,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJFZCDSELEGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C)C2=NN=C(O2)NC(=O)CSCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.